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molecular formula C10H16O2 B8400850 2-(But-3-en-1-yloxy)cyclohexanone

2-(But-3-en-1-yloxy)cyclohexanone

Cat. No. B8400850
M. Wt: 168.23 g/mol
InChI Key: JFMCGVBRSBDCFS-UHFFFAOYSA-N
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Patent
US08829196B2

Procedure details

To a mixture of methyltriphenylphosphonium bromide (22.30 g, 62.4 mmol) in THF (125 mL) at rt was added sodium hexamethyldisilylazide (2M in THF, 31.2 mL, 62.4 mmol) dropwise. The mixture was heated to 60° C. for 1 hr. 2-(but-3-en-1-yloxy)cyclohexanone (7.0 g, 41.6 mmol.) was then added and the mixture was stirred at 60° C. for 3 hr. The reaction was cooled to rt, quenched with sat'd. aq.NH4Cl, and extracted with Et2O. The combined organics were dried filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.78-5.90 (m, 1H), 5.00-5.13 (m, 2H), 4.82 (s, 1H), 4.78 (s, 1H), 3.74 (dd, 1H, J=3.9 Hz, 6.3 Hz), 3.35-3.49 (m, 2H), 1.12-2.38 (m, 10H).
[Compound]
Name
sodium hexamethyldisilylazide
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
22.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=O)[CH2:2][CH:3]=[CH2:4].[CH2:13]1COCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[CH2:13])[CH2:2][CH:3]=[CH2:4] |f:2.3|

Inputs

Step One
Name
sodium hexamethyldisilylazide
Quantity
31.2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(CC=C)OC1C(CCCC1)=O
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
22.3 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with sat'd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl, and extracted with Et2O
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC=C)OC1C(CCCC1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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